
Atropine methyl bromide
Übersicht
Beschreibung
Atropine methylbromide is a quaternary ammonium compound derived from atropine, a tropane alkaloid. It is known for its antimuscarinic properties, which means it can block the action of acetylcholine on muscarinic receptors. This compound is used in various medical applications, including the treatment of peptic ulcers, gastric ulcers, and duodenal ulcers .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Atropinsulfat-Methylbromid beinhaltet typischerweise die Reaktion von Atropin mit Methylbromid. Der Prozess kann in einem kontinuierlichen Fließsystem durchgeführt werden, das eine präzise Steuerung der Reaktionsbedingungen und eine effiziente Abtrennung von Nebenprodukten ermöglicht . Die Reaktionsbedingungen beinhalten oft eine sorgfältige pH-Kontrolle und die Verwendung von funktionalisierten Harzen, um eine hohe Reinheit zu erreichen.
Industrielle Produktionsmethoden: Die industrielle Produktion von Atropinsulfat-Methylbromid beinhaltet die großtechnische Synthese unter Verwendung ähnlicher Prinzipien wie bei den Labormethoden, die jedoch für höhere Ausbeuten und Effizienz optimiert sind. Der Prozess kann Schritte wie Flüssig-Flüssig-Extraktion, Kristallisation und Destillation umfassen, um die Reinheit und Qualität des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Electrochemical Oxidation and Iminium Intermediate Formation
Atropine undergoes electrochemical oxidation, generating an iminium intermediate that can react with nucleophiles. While this study used atropine (not methylatropine bromide), the mechanism provides insights into potential reactivity of related compounds .
Reaction Pathway :
-
Electrochemical Oxidation : Atropine is oxidized at the anode in a thin-layer flow cell, producing an iminium intermediate.
-
Nucleophilic Trapping : Addition of cyanide ions (CN⁻) traps the intermediate, forming N-nitrilo-noratropine (m/z = 315.1) .
Reaction Feature | Observation |
---|---|
Intermediate Formation | Iminium ion via two-electron oxidation |
Nucleophile Reaction | Cyanide addition to iminium intermediate |
Product Mass | 315.1 (LC–MS analysis) |
Functional Antagonism of Muscarinic Receptors
Atropine methyl bromide acts as a peripherally restricted muscarinic acetylcholine receptor (mAChR) antagonist. Its quaternary ammonium structure limits central nervous system penetration, making it effective for peripheral applications (e.g., ophthalmic mydriasis) .
Key Pharmacological Data :
-
Potency : Less potent than atropine sulfate but effective at blocking peripheral mAChR activity .
-
Applications : Used to relieve pyloric spasm in infants and reduce secretions in animal models .
Stability and Environmental Considerations
The synthesis of methylatropine bromide historically relied on bromomethane (CH₃Br), a regulated environmental pollutant. This has led to limited production and increased costs . Ethylatropine bromide is proposed as a greener alternative, synthesized via ethyl bromide under simpler conditions .
Environmental Impact :
Wissenschaftliche Forschungsanwendungen
Atropine methyl bromide is a compound with applications in treating nerve agent exposure . It does not cross the blood-brain barrier .
Efficacy Against Sarin Exposure
- Protective Efficacy Nasal administration of this compound (2.5 mg/kg) provided complete protection against sarin-induced toxicity in guinea pigs, resulting in a 100% survival rate .
- Symptom Reduction The development of muscular tremors was decreased in animals treated with nasal this compound following sarin exposure .
- Physiological Normalization Post-exposure treatment with nasal this compound normalized the acute decrease in blood oxygen saturation and heart rate caused by sarin exposure .
- Metabolism Increase Inhibition of blood acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activities after sarin exposure was reduced in animals treated with nasal this compound, suggesting that survival increases the metabolism of sarin or expression of AChE .
- Weight Management Body weight loss in animals exposed to sarin and treated with nasal this compound was similar to saline controls .
Comparison with Atropine Sulfate
Wirkmechanismus
Atropine methylbromide acts as a competitive, reversible antagonist of muscarinic receptors. By blocking the action of acetylcholine on these receptors, it inhibits the parasympathetic nervous system, which is responsible for “rest and digest” activities. This leads to effects such as increased heart rate, reduced salivation, and relaxation of smooth muscles .
Vergleich Mit ähnlichen Verbindungen
Atropine: A naturally occurring tropane alkaloid with similar antimuscarinic properties.
Homatropine methylbromide: Another quaternary ammonium compound with similar uses in treating gastrointestinal disorders.
Scopolamine: A tropane alkaloid with antimuscarinic properties, used primarily for motion sickness and postoperative nausea.
Uniqueness: Atropine methylbromide is unique due to its quaternary ammonium structure, which makes it less likely to cross the blood-brain barrier compared to atropine and scopolamine. This results in fewer central nervous system side effects, making it more suitable for certain medical applications .
Biologische Aktivität
Atropine methyl bromide, a quaternary ammonium salt of atropine, is primarily recognized for its role as a muscarinic acetylcholine receptor (mAChR) antagonist. This compound has garnered attention in both clinical and pharmacological contexts due to its distinct biological activities compared to its parent compound, atropine sulfate.
- Molecular Formula : CHBrNO
- Molecular Weight : 384.31 g/mol
- Melting Point : 222-223 °C
- CAS Number : 2870-71-5
This compound operates as a muscarinic receptor antagonist , inhibiting the action of acetylcholine at various muscarinic receptor subtypes (M1-M5). Unlike atropine sulfate, it exhibits reduced penetration into the central nervous system due to its quaternary ammonium structure, leading to a more peripheral effect and fewer central side effects .
Pharmacological Effects
-
Cardiovascular Effects :
- This compound has been shown to produce a stronger positive chronotropic effect , meaning it can increase heart rate more effectively than atropine sulfate. In clinical studies, it was noted to induce less dysrhythmia compared to its counterpart .
- Both atropine compounds lead to significant maternal heart rate increases, but only atropine sulfate significantly affected fetal heart rates, suggesting that this compound does not cross the placental barrier as readily .
- Gastrointestinal Effects :
- Ophthalmic Uses :
Comparative Studies
A comparative study highlighted the differences between this compound and atropine sulfate:
Parameter | This compound | Atropine Sulfate |
---|---|---|
Positive Chronotropic Effect | Stronger | Weaker |
Dysrhythmias | Fewer | More |
Maternal Heart Rate Increase | Yes | Yes |
Fetal Heart Rate Increase | No | Yes |
Gastrointestinal Spasm Relief | Effective | Less effective |
Case Studies and Clinical Findings
-
Clinical Investigation :
A double-blind study comparing the effects of methyl atropine bromide and atropine sulfate indicated that the former had a more pronounced effect on mouth dryness and heart rate without significantly altering blood pressure . Participants receiving methyl atropine bromide reported fewer side effects associated with central anticholinergic syndrome. -
Maternal-Fetal Studies :
Research involving pregnant women demonstrated that while both drugs increased maternal heart rates, only atropine sulfate had a significant impact on fetal heart rates, reinforcing the notion that this compound is less likely to penetrate the placental barrier due to its charged nature .
Eigenschaften
CAS-Nummer |
2870-71-5 |
---|---|
Molekularformel |
C18H26BrNO3 |
Molekulargewicht |
384.3 g/mol |
IUPAC-Name |
[(1R,5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide |
InChI |
InChI=1S/C18H26NO3.BrH/c1-19(2)14-8-9-15(19)11-16(10-14)22-18(21)17(12-20)13-6-4-3-5-7-13;/h3-7,14-17,20H,8-12H2,1-2H3;1H/q+1;/p-1/t14-,15+,16?,17?; |
InChI-Schlüssel |
XMLNCADGRIEXPK-ZNHDNBJUSA-M |
SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] |
Isomerische SMILES |
C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] |
Kanonische SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] |
Aussehen |
Solid powder |
Key on ui other cas no. |
2870-71-5 |
Piktogramme |
Irritant |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Verwandte CAS-Nummern |
31610-87-4 (Parent) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
8-methylatropinium nitrate atropine iodomethylate atropine methonitrate atropine methylbromide methyl atropine methylatropine methylatropine bromide methylatropine iodide methylatropine iodide, (endo-(+-))-isomer methylatropine iodide, (endo-3(R))-isomer methylatropine iodide, (endo-3(S))-isomer methylatropine iodide, 3H-labeled, (endo-(+-))-isomer methylatropine nitrate methylatropine nitrate, (endo-(+-))-isomer methylatropine nitrite, (endo-(+-))-isomer methylatropine sulfate (2:1), (endo-(+-))-isomer methylatropine, endo-3(R)-isomer methylatropine, endo-3(S)-isomer N-methylatropine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.